molecular formula C14H8Cl2O B12891255 5,7-Dichloro-2-phenyl-1-benzofuran CAS No. 18761-38-1

5,7-Dichloro-2-phenyl-1-benzofuran

Cat. No.: B12891255
CAS No.: 18761-38-1
M. Wt: 263.1 g/mol
InChI Key: YJWBTZRBTNESJI-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-phenylbenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine atoms at positions 5 and 7, along with a phenyl group at position 2, gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-phenylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenylphenol with chlorinating agents. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) under anhydrous conditions .

Industrial Production Methods: Industrial production of 5,7-Dichloro-2-phenylbenzofuran may involve large-scale chlorination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2-phenylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,7-Dichloro-2-phenylbenzofuran is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activities .

Biology: The compound has shown promise in biological studies, particularly in antimicrobial and anticancer research. Its derivatives have been tested for their ability to inhibit the growth of various bacterial and fungal strains .

Medicine: In medicinal chemistry, 5,7-Dichloro-2-phenylbenzofuran derivatives are explored for their potential as therapeutic agents. They have been studied for their anti-inflammatory and anticancer properties .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-phenylbenzofuran involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-2-phenylbenzofuran is unique due to the presence of chlorine atoms at positions 5 and 7, which significantly influence its chemical reactivity and biological activities. The chlorine atoms enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

18761-38-1

Molecular Formula

C14H8Cl2O

Molecular Weight

263.1 g/mol

IUPAC Name

5,7-dichloro-2-phenyl-1-benzofuran

InChI

InChI=1S/C14H8Cl2O/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8H

InChI Key

YJWBTZRBTNESJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)Cl)Cl

Origin of Product

United States

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